Sodium Dehydroacetate

Description

Properties

CAS No. |

4418-26-2 |

|---|---|

Molecular Formula |

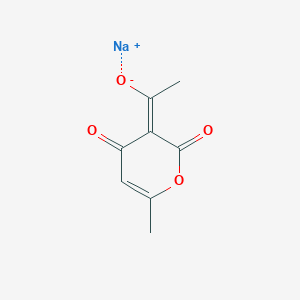

C8H7O4.Na C8H7NaO4 |

Molecular Weight |

190.13 g/mol |

IUPAC Name |

sodium 3-acetyl-6-methylpyran-3-ide-2,4-dione |

InChI |

InChI=1S/C8H7O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |

InChI Key |

YIOCQGHBBNGBND-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=O)/C(=C(\C)/[O-])/C(=O)O1.[Na+] |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)O.[Na] |

Other CAS No. |

4418-26-2 |

physical_description |

Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food. Hydrate: White solid; [Hawley] White powder; [MSDSonline] |

Pictograms |

Irritant |

solubility |

Soluble (NTP, 1992) INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ |

Synonyms |

dehydroacetic acid dehydroacetic acid ion (1-) dehydroacetic acid, potassium ion (1-) dehydroacetic acid, sodium ion (1-) dehydroacetic acid, sodium monohydrate ion (1-) dehydroacetic acid, zinc ion (1-) DHA-S DHAS dihydroxyacetone sulfate sodium dehydroacetate |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure and formula of Sodium Dehydroacetate?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sodium Dehydroacetate, focusing on its chemical properties, toxicological data, and relevant experimental protocols.

Chemical Identity and Properties

This compound is the sodium salt of dehydroacetic acid, a pyrone derivative. It is widely utilized as a preservative in cosmetics, personal care products, and some food items due to its broad-spectrum antimicrobial activity against bacteria and fungi.[1][2]

-

Molar Mass: 190.130 g·mol⁻¹[1]

-

IUPAC Name: Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate[3]

The chemical structure of this compound is presented below:

Physicochemical and Toxicological Data

Quantitative data regarding the physicochemical properties and toxicological profile of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | ~295 °C (decomposes) | [4] |

| Boiling Point | 332.6 °C at 760 mmHg | [4] |

| Flash Point | 150.6 °C | [4] |

| Water Solubility | 33 g/100g (at 25°C) | [5] |

| Propylene Glycol Solubility | 48 g/100g (at 25°C) | [5] |

| Ethanol Solubility | 1 g/100g (at 25°C) | [5] |

| Acetone Solubility | 0.2 g/100g (at 25°C) | [5] |

Table 2: Toxicological Data for this compound

| Parameter | Species | Value | Reference |

| Acute Oral Toxicity (LD₅₀) | Rabbit | 500 mg/kg | [4] |

| No-Observed-Adverse-Effect Level (NOAEL) (90-day study) | Rat | < 62.0 mg/kg BW/day | [6] |

| Benchmark Dose Lower Confidence Limit (BMDL) (90-day study) | Rat | 51.7 mg/kg BW | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and validation of findings.

This protocol is based on the OECD Test Guideline 408 for repeated dose 90-day oral toxicity studies in rodents, as referenced in a study on this compound (DHA-Na).[6]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and characterize the toxicological profile of a substance following 90 days of repeated oral administration.[6]

Methodology:

-

Animal Model: Sprague-Dawley (SD) rats, 4 weeks old at the start of the study.[6]

-

Acclimation: Animals are quarantined and acclimated for 6 days prior to the commencement of the study.[6]

-

Group Allocation: Animals are randomly assigned to a minimum of three dose groups and one control group (vehicle only). A typical study design includes 10 rats per sex per group.[6] For DHA-Na, dose levels were 0.0, 31.0, 62.0, and 124.0 mg/kg BW/day.[6]

-

Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[6]

-

Observations:

-

Clinical Signs & Mortality: Observed twice daily.

-

Body Weight & Food Consumption: Measured weekly.[6]

-

Ophthalmic Examination: Performed prior to administration and at termination.[6]

-

Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.[6]

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the treatment period.[6]

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.

-

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound.[7]

Objective: To determine the purity of a this compound sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 500 mg of this compound and transfer to a 125-mL conical flask.[7]

-

Dissolution: Dissolve the sample in 25 mL of glacial acetic acid containing p-naphtholbenzein (B87086) TS, which has been previously neutralized to a blue color.[7]

-

Titration: Titrate the solution with 0.1 N perchloric acid VS until the original blue color is restored.[7]

-

Calculation: Each milliliter of 0.1 N perchloric acid is equivalent to 19.01 mg of C₈H₇NaO₄.[7] Calculate the percentage of this compound in the sample.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

This workflow outlines the industrial preparation of this compound from a ketene (B1206846) dimer.[8]

This compound has been shown to interfere with coagulation, a mechanism proposed to involve the Vitamin K cycle.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Details [connectchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. echemi.com [echemi.com]

- 5. ulprospector.com [ulprospector.com]

- 6. besjournal.com [besjournal.com]

- 7. This compound [drugfuture.com]

- 8. CN103450131A - Preparation method of dehydroacetic acid and sodium salt thereof - Google Patents [patents.google.com]

- 9. This compound-induced disorder of coagulation function in broiler chickens and the protective effect afforded by vitamin K - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Sodium Dehydroacetate (Na-DHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dehydroacetate (Na-DHA), the sodium salt of dehydroacetic acid, is a widely utilized compound known for its efficacy as a preservative and antimicrobial agent in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its broad-spectrum activity against fungi, yeast, and bacteria makes it a valuable excipient in various formulations.[1][2] This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of Na-DHA for research and development purposes. It includes detailed experimental protocols, tabulated quantitative data from various analytical techniques, and workflow diagrams to elucidate the key processes involved.

Synthesis of this compound

The primary industrial synthesis of this compound involves the neutralization of Dehydroacetic Acid (DHA) with a sodium base.[4][5] Variations of this process exist, differing in the choice of solvent and reaction conditions. Common methods include synthesis in an aqueous medium, in ethanol, or via a solid-state reaction.[4][6] The most prevalent approach, which involves an aqueous solution, is detailed below.

Synthesis Workflow

The general process for synthesizing Na-DHA from its acid precursor is a straightforward neutralization reaction followed by purification steps.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Aqueous Synthesis

This protocol outlines the synthesis of Na-DHA from dehydroacetic acid and sodium hydroxide in an aqueous medium.[4][7]

-

Dissolution: Dehydroacetic acid is added to a reaction vessel containing 0.5 to 1.0 times its weight in water.

-

Neutralization: The mixture is agitated while a 10-15% solution of sodium hydroxide is progressively added. The pH of the solution is carefully monitored and maintained at approximately 8-9.[7]

-

Reaction: The reaction mixture is heated to 60-65°C and stirred continuously for 1.5 to 2 hours to ensure the complete conversion of DHA to its sodium salt.[7]

-

Decolorization: Activated carbon (typically 2.5-5% of the initial DHA weight) is added to the solution. The mixture is stirred for another 30-60 minutes at the same temperature to decolorize the solution.[7]

-

Filtration: The hot solution is immediately filtered using a pressure filter to remove the activated carbon and any other solid impurities.[7]

-

Isolation: The resulting clear filtrate is concentrated. The final product is isolated by either cooling crystallization, spray drying, or vacuum drying to yield a white to off-white crystalline powder.[4][7]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized Na-DHA. A multi-technique approach is typically employed.

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of the final Na-DHA product.

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods are used to elucidate the molecular structure of Na-DHA.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the chemical environment of hydrogen atoms in the molecule.

-

Experimental Protocol: A small sample (approx. 40-45 mg) of Na-DHA is dissolved in 0.5 mL of a deuterated solvent, such as D₂O or DMSO-d₆. The spectrum is then acquired using a standard NMR spectrometer.[8]

-

Data Summary:

| Assignment | Chemical Shift (δ) in D₂O (ppm) [8] | Chemical Shift (δ) in DMSO-d₆ (ppm) [8] |

| Vinyl Proton | 5.73 | 5.44 |

| Methyl Protons | 2.45 | 2.30 |

| Acetyl Protons | 2.10 | 1.96 |

2.2.2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Experimental Protocol: The FTIR spectrum is typically recorded using the KBr pellet method. A small amount of Na-DHA is mixed with dry potassium bromide and pressed into a thin pellet, which is then analyzed.

-

Data Summary:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (of hydrate (B1144303) water)[9] |

| ~1715 | C=O stretching (carbonyl)[10] |

| ~1640 | C=C stretching[9] |

| ~1560 | C=O stretching (carboxylate) |

| ~1400 | C-H bending |

| ~950 | C-O stretching |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Na-DHA and quantifying it in various matrices.[11]

-

Experimental Protocol: A reverse-phase (RP) HPLC method is commonly used.[12][13] A solution of Na-DHA is prepared and injected into the HPLC system.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[12][13]

-

Detection: UV detection is typically set at a wavelength where the analyte shows maximum absorbance (e.g., 230 nm).[14] For enhanced sensitivity, derivatization can be performed, followed by visible light detection (e.g., 400 nm).[14]

-

Data Summary:

| Parameter | Value / Condition |

| Purity (Typical) | >99%[15] |

| Retention Time | Dependent on specific column and mobile phase conditions. |

| Quantification Limit | Can be in the low nmol/mL range, especially with derivatization.[14] |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of Na-DHA.[16][17][18] These techniques are particularly useful for characterizing its hydrated forms.[9]

-

Experimental Protocol: A small, accurately weighed sample of Na-DHA is placed in an aluminum pan. The sample is then heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Data Summary: The thermal behavior of Na-DHA is highly dependent on its hydration state.

| Hydrate Form | Technique | Observation |

| Monohydrate | TGA | ~8.7% weight loss around 120°C (loss of one water molecule).[9] |

| DSC | Endothermic peak corresponding to the water loss. | |

| Dihydrate | TGA | ~15.6% weight loss around 80°C (loss of two water molecules).[9] |

| DSC | Endothermic peak corresponding to the water loss. |

Mechanism of Antimicrobial Action

The primary function of this compound in research and product development is its role as a preservative. Its mechanism of action is crucial for understanding its application.

Caption: Logical diagram of the antimicrobial mechanism of this compound.

This compound's preservative action stems from its ability to inhibit microbial growth.[19] In solution, it dissociates to release free dehydroacetate ions.[19] These ions can penetrate the cell membranes of microorganisms like bacteria, mold, and yeast.[19] Once inside the cell, they interfere with the activity of key intracellular enzymes, particularly dehydrogenases, which are vital for cellular respiration and metabolism.[19] By blocking these essential metabolic pathways, Na-DHA effectively halts microbial growth and reproduction, thus preserving the integrity of the formulation.[19]

Conclusion

This guide has provided a comprehensive technical overview of the synthesis and characterization of this compound. The detailed protocols for aqueous synthesis and various analytical techniques—including NMR, FTIR, HPLC, and thermal analysis—offer a robust framework for researchers. The quantitative data, summarized in tables, serves as a valuable reference for quality control and material verification. Understanding these synthesis and characterization pathways is fundamental for the effective application of Na-DHA in scientific research and the development of stable, well-preserved products.

References

- 1. lesielle.com [lesielle.com]

- 2. foodadditives.net [foodadditives.net]

- 3. selleckchem.com [selleckchem.com]

- 4. specialchem.com [specialchem.com]

- 5. macschem.us [macschem.us]

- 6. CN1948303A - Method of synthesizing dehydro sodium acetate - Google Patents [patents.google.com]

- 7. CN101885716B - Process for preparing this compound - Google Patents [patents.google.com]

- 8. This compound (4418-26-2) 1H NMR spectrum [chemicalbook.com]

- 9. Formation and Transformation Behavior of this compound Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dehydroacetic acid / this compound - Analytice [analytice.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. selleckchem.com [selleckchem.com]

- 16. cores.research.asu.edu [cores.research.asu.edu]

- 17. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 18. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 19. This compound: A Versatile Preservative for the Chemical Industry_Chemicalbook [chemicalbook.com]

Physical and chemical properties of Sodium Dehydroacetate relevant to laboratory work.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of sodium dehydroacetate, a compound of significant interest in various scientific and industrial applications, including its role as a preservative in cosmetics, food, and pharmaceutical formulations.[1][2][3] This document outlines its key characteristics, provides detailed experimental protocols for its analysis, and visualizes its mechanism of action and analytical workflows for practical laboratory application.

Core Physical and Chemical Properties

This compound (Sodium 3-(1-hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione) is the sodium salt of dehydroacetic acid.[1] It typically presents as a tasteless and odorless white to off-white or yellowish crystalline powder.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound relevant to laboratory work.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NaO₄ | [1][4][7] |

| Molecular Weight | 190.13 g/mol | [1][7][8] |

| Melting Point | Decomposes at approximately 295 °C | [1][4][6] |

| pKa | Approximately 4.7 - 5.36 | [1][6][9] |

| pH (1% aqueous solution) | 8.0 - 9.3 | [5][6][8] |

Table 1: General Physical and Chemical Properties

| Solvent (at 25°C) | Solubility ( g/100g ) | Source(s) |

| Water | 33 | [10] |

| Propylene Glycol | 48 | [10] |

| Glycerin | 15 | [10] |

| Ethanol | 1 | [10] |

| Acetone | 0.2 | [10] |

| Benzene | Insoluble | [1][5][6] |

| Methanol (B129727) | Soluble | [1][5][6] |

Table 2: Solubility Profile

Stability and Reactivity

This compound is stable under normal storage conditions.[5][6] It exhibits good heat and light resistance, with its aqueous solution remaining stable even after being heated to 120°C for two hours.[10][11] However, it is incompatible with strong oxidizing agents and strong acids.[5][6] Contact with acids will cause it to convert to dehydroacetic acid.[7][12]

Experimental Protocols

Determination of Melting Point

The melting point of this compound, more accurately its decomposition temperature, can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[13] The tube should be tapped gently to ensure the sample is compact.[13][14]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[13]

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected decomposition point (~295°C). The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[15][16]

-

Observation: The temperature at which the substance begins to decompose (e.g., changes color, chars) is recorded as the decomposition temperature.

Determination of Solubility

The solubility of this compound in various solvents can be determined by preparing a saturated solution at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining dissolved this compound is measured.

-

Calculation: The solubility is calculated and expressed as grams of solute per 100 grams of solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of this compound and for its quantification in various matrices.[17][18][19]

Methodology:

-

Standard Preparation: A standard solution of known concentration of this compound is prepared in a suitable solvent (e.g., a mixture of methanol and water).[19]

-

Sample Preparation: A sample solution of the this compound to be analyzed is prepared at a concentration within the working range of the instrument. For samples in complex matrices like cosmetics, an extraction step may be necessary.[20]

-

Chromatographic Conditions:

-

Column: A C18 column is typically used.[19]

-

Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., citrate (B86180) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be employed for better separation.[19]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[19]

-

Detection: UV detection at a wavelength of approximately 230 nm or 307 nm is suitable for dehydroacetic acid.[18][19][20]

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the analyte are recorded.

-

Quantification: The purity or concentration of this compound in the sample is determined by comparing its peak area to that of the standard.

Mechanism of Action and Laboratory Workflows

Antimicrobial Mechanism of Action

This compound's primary function is as a broad-spectrum antimicrobial agent, effective against bacteria, yeasts, and molds.[2][10][21] Its efficacy is attributed to the undissociated dehydroacetic acid molecule.[22] Recent studies have elucidated a more specific mechanism where this compound remodels bacterial metabolism. It inhibits the enzymatic activity of α-ketoglutarate dehydrogenase, which in turn induces the glyoxylate (B1226380) shunt and reduces cellular respiration.[23][24] This metabolic shift mitigates oxidative stress imposed by bactericidal agents and enhances the function of multidrug efflux pumps, leading to increased bacterial tolerance to certain antibiotics.[23][24]

Caption: Metabolic remodeling by this compound leading to antibiotic tolerance.

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a laboratory setting using HPLC.

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is considered harmful if swallowed.[25][26][27] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[26] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[25][26] In case of contact with eyes or skin, rinse thoroughly with water.[25][26] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][25][26][27]

References

- 1. macschem.us [macschem.us]

- 2. turnberrying.com [turnberrying.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. specialchem.com [specialchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 4418-26-2 [chemicalbook.com]

- 7. This compound | C8H7O4.Na | CID 23721629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. answers.com [answers.com]

- 10. ulprospector.com [ulprospector.com]

- 11. This compound CAS 4418-26-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. davjalandhar.com [davjalandhar.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. westlab.com [westlab.com]

- 17. Dehydroacetic acid / this compound - Analytice [analytice.com]

- 18. researchgate.net [researchgate.net]

- 19. shodexhplc.com [shodexhplc.com]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. scielo.br [scielo.br]

- 22. cir-safety.org [cir-safety.org]

- 23. This compound confers broad antibiotic tolerance by remodeling bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chemicalbook.com [chemicalbook.com]

- 26. sds.metasci.ca [sds.metasci.ca]

- 27. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Antifungal Mechanism of Sodium Dehydroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydroacetate (DHA-S), the sodium salt of dehydroacetic acid, is a widely utilized preservative and antimicrobial agent effective against a broad spectrum of fungi.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antifungal action of DHA-S. The primary modes of action involve the disruption of fungal cell membrane integrity and the subsequent impairment of cellular energy metabolism. Additionally, DHA-S has been shown to induce oxidative stress and modulate the expression of genes crucial for fungal survival and pathogenicity. This document synthesizes current research findings, presents quantitative data on its antifungal efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows involved in its mechanistic elucidation.

Core Antifungal Mechanisms of Action

The antifungal activity of this compound is a multi-pronged assault on fungal cellular integrity and function. The primary targets are the cell membrane and the machinery of energy production.

Disruption of Cell Membrane Integrity and Permeability

A primary mechanism of DHA-S is the disruption of the fungal cell membrane.[4][5] This is characterized by a significant alteration in membrane permeability, leading to the leakage of intracellular components and a collapse of the electrochemical gradient.[4] Studies on various fungi, including Geotrichum citri-aurantii and Penicillium digitatum, have demonstrated that DHA-S treatment leads to a notable increase in plasma membrane permeability, as evidenced by increased uptake of vital dyes like propidium (B1200493) iodide (PI).[4][6] This disruption of the membrane barrier is a critical event that triggers downstream cellular dysfunction. While the cell wall integrity appears to be largely unaffected, the damage to the cell membrane is severe.[4][5]

Impairment of Energy Metabolism

Concurrent with membrane damage, DHA-S severely disrupts fungal energy metabolism. A hallmark of its action is a rapid and significant decrease in intracellular ATP levels.[4][5] This depletion of the cell's primary energy currency is likely a direct consequence of membrane leakage and the increased activity of ion pumps attempting to restore homeostasis. Specifically, an increase in the activity of Na+/K+-ATPase has been observed, suggesting an influx of Na+ ions that the cell expends energy to pump out, further draining ATP reserves.[4][6] This energy crisis cripples essential cellular processes, ultimately leading to cell death. Furthermore, DHA-S has been shown to reduce the mitochondrial membrane potential, indicating a direct or indirect effect on mitochondrial function, the powerhouse of the cell.[6]

Induction of Oxidative Stress

Emerging evidence suggests that DHA-S can induce oxidative stress within fungal cells. This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA. The accumulation of ROS contributes to the overall cellular damage and can trigger apoptotic-like cell death pathways.

Modulation of Gene Expression

Transcriptomic analyses have revealed that DHA-S can significantly alter gene expression in fungi. These changes can include the downregulation of genes involved in crucial metabolic pathways, such as those for ribosome function and energy metabolism. Conversely, genes associated with cell wall degradation and lipid metabolism may be upregulated as the fungus attempts to respond to the cellular stress induced by DHA-S. This modulation of gene expression underscores the complex cellular response to DHA-S treatment.

Quantitative Data on Antifungal Activity

The efficacy of this compound varies depending on the fungal species, pH of the medium, and the presence of other substances.[7] The minimum inhibitory concentration (MIC) is a key parameter to quantify its antifungal potency.

| Fungal Species | MIC (%) | Noteworthy Observations | Reference(s) |

| Aspergillus niger | 0.040 - 0.045 | Effective in the presence of nonionic emulsifiers. | [7] |

| Candida albicans | 0.4 | Growth was inhibited at this concentration. | [7] |

| Spoilage Yeast (CMY1) | 0.01 | Lower effective concentration compared to other tested antiseptics. | [8] |

| Geotrichum citri-aurantii | 1.8 g/L (in combination) | Synergistic inhibitory effect when combined with sodium silicate. | [9] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungi.

| Fungal Species | MFC (g/L) | Noteworthy Observations | Reference(s) |

| Geotrichum citri-aurantii | 3.6 (in combination) | Synergistic fungicidal effect when combined with sodium silicate. | [9] |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antifungal mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from standard microbroth dilution methods.

-

Fungal Culture Preparation: Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation. Harvest spores by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL in a suitable broth medium (e.g., Potato Dextrose Broth).

-

Preparation of DHA-S Solutions: Prepare a stock solution of this compound in the broth medium. Perform serial two-fold dilutions to obtain a range of concentrations to be tested.

-

Microplate Assay: In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to each well. Add 100 µL of the serially diluted DHA-S solutions to the respective wells. Include a positive control (fungal suspension with no DHA-S) and a negative control (broth medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of DHA-S at which no visible growth of the fungus is observed.

-

MFC Determination: To determine the MFC, take an aliquot from the wells showing no growth and plate it onto fresh agar medium. Incubate for a further 24-48 hours. The MFC is the lowest concentration from which no fungal growth occurs on the agar plate.

Assessment of Cell Membrane Permeability using Propidium Iodide (PI) Staining

This protocol allows for the visualization and quantification of membrane-compromised fungal cells.[10]

-

Fungal Culture and Treatment: Grow the fungal mycelia in a liquid medium to the desired growth phase. Treat the mycelia with different concentrations of this compound (e.g., at MIC and 2x MIC) for a specific duration. Include an untreated control.

-

Staining: Add Propidium Iodide (PI) to the fungal suspensions to a final concentration of 2 µg/mL. Incubate in the dark for 15 minutes at room temperature.[10]

-

Microscopy: Place a small volume of the stained suspension on a microscope slide and observe under a fluorescence microscope using appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm).[10]

-

Quantification (Optional): The percentage of membrane-compromised cells can be quantified by counting the number of fluorescent (dead) cells relative to the total number of cells observed under bright-field microscopy.

Measurement of Intracellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify intracellular ATP.

-

Sample Preparation: Treat fungal mycelia with this compound as described in section 3.2. Harvest the mycelia by filtration or centrifugation.

-

ATP Extraction: Resuspend the mycelia in an appropriate ATP extraction buffer. The extraction method may involve boiling or the use of specific reagents to lyse the cells and release ATP.

-

Luciferase Assay: In a luminometer-compatible plate, mix the fungal extract with a luciferin-luciferase reagent.

-

Measurement: Measure the luminescence produced, which is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the fungal samples.

Scanning Electron Microscopy (SEM) of Fungal Mycelia

This protocol is for visualizing morphological changes in fungal hyphae after treatment with DHA-S.[11][12]

-

Sample Preparation and Treatment: Grow the fungus on a suitable medium (e.g., agar-coated coverslips) to allow for easy handling. Treat the fungal cultures with this compound at the desired concentrations and for the desired duration.

-

Fixation: Fix the samples in a 2.5% glutaraldehyde (B144438) solution in phosphate (B84403) buffer for at least 2 hours at 4°C.

-

Washing: Wash the samples several times with phosphate buffer to remove the fixative.

-

Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

-

Critical Point Drying: Subject the samples to critical point drying to prevent structural collapse.

-

Sputter Coating: Coat the dried samples with a thin layer of gold or palladium in a sputter coater.

-

Imaging: Observe the samples under a scanning electron microscope.

Fungal Transcriptomic Analysis (RNA-Seq)

This protocol outlines a general workflow for analyzing changes in gene expression in fungi upon treatment with DHA-S.[13]

-

Fungal Culture and Treatment: Grow the fungus in liquid culture to the mid-logarithmic phase. Treat the culture with a specific concentration of this compound (e.g., MIC) for a defined period. Include an untreated control.

-

RNA Extraction: Harvest the mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or a Trizol-based method, ensuring the removal of genomic DNA.[7][10]

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

-

cDNA Library Preparation: Enrich for mRNA using oligo(dT) beads. Fragment the mRNA and synthesize a cDNA library.[3][14]

-

Sequencing: Sequence the cDNA library using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference fungal genome. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to DHA-S treatment.[1][15] Conduct gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and experimental workflows.

Figure 1: Mechanism of action of this compound against fungi.

Figure 2: Experimental workflow for investigating the antifungal mechanism.

Figure 3: Induction of oxidative stress and subsequent cellular damage.

Conclusion

This compound exerts its antifungal activity through a multifaceted mechanism that primarily targets the fungal cell membrane and energy metabolism. The disruption of membrane integrity leads to a cascade of detrimental events, including the depletion of intracellular ATP and the collapse of essential ion gradients. Furthermore, the induction of oxidative stress and the modulation of gene expression contribute to its overall fungicidal effect. A thorough understanding of these mechanisms is crucial for the optimization of its use as a preservative and for the development of novel antifungal strategies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of its action and to screen for new antifungal compounds with similar modes of action.

References

- 1. A comprehensive workflow for optimizing RNA-seq data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]

- 3. cDNA Library Construction Protocol - Creative Biogene [creative-biogene.com]

- 4. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Construction of cDNA libraries: focus on protists and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mycelium RNA Extraction and Library Prep [protocols.io]

- 12. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. academic.oup.com [academic.oup.com]

- 14. protocols.io [protocols.io]

- 15. Bioinformatic Approaches for Fungal Omics - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Sodium Dehydroacetate on Bacterial Metabolism and the Induction of Antibiotic Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydroacetate (DHA-S), a common food and cosmetic preservative, has been identified as a significant factor in promoting broad-spectrum antibiotic tolerance in various bacterial pathogens. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this phenomenon. Mechanistic studies reveal that DHA-S remodels bacterial metabolism by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle, leading to a cascade of events that ultimately reduces the efficacy of bactericidal antibiotics. This document details the effects of DHA-S on bacterial metabolic pathways, the mitigation of oxidative stress, and the enhancement of multidrug efflux pumps. Furthermore, it outlines key experimental protocols for investigating these interactions and presents visual representations of the involved signaling pathways.

Introduction

The rise of antibiotic tolerance in pathogenic bacteria poses a significant threat to global public health. While genetic resistance is a well-understood mechanism, phenotypic tolerance, where bacteria transiently survive high concentrations of antibiotics without genetic changes, is an increasing concern. Recent research has highlighted the role of exogenous factors, such as food additives, in inducing such tolerance. This compound (C8H7NaO4), a widely used antimicrobial preservative, has been shown to significantly impair the bactericidal activity of various antibiotics.[1][2] This guide synthesizes the current understanding of how DHA-S alters bacterial physiology to promote survival in the presence of otherwise lethal antibiotic concentrations.

Core Mechanism of Action

The primary mechanism by which this compound induces antibiotic tolerance is through the strategic remodeling of bacterial central carbon metabolism.[1][2] This metabolic shift results in a state of reduced cellular respiration and oxidative stress, rendering the bacteria less susceptible to the killing mechanisms of many bactericidal antibiotics.

Inhibition of α-Ketoglutarate Dehydrogenase and TCA Cycle Disruption

At the heart of DHA-S's effect is its inhibition of the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH), a critical enzyme in the TCA cycle.[1][2] By targeting α-KGDH, DHA-S effectively creates a bottleneck in this central metabolic pathway. This disruption leads to a decrease in cellular respiration and a reduction in the production of NADH, a key electron donor for the electron transport chain.

Induction of the Glyoxylate (B1226380) Shunt

In response to the blockage in the TCA cycle, bacteria activate the glyoxylate shunt, a metabolic bypass pathway.[1][2] This shunt allows the cell to conserve carbon by avoiding the decarboxylation steps of the TCA cycle, instead converting isocitrate to glyoxylate and succinate. While this allows for the continued synthesis of essential precursors, it further contributes to the reduction in overall respiratory activity.

Mitigation of Oxidative Stress

A common mechanism of action for many bactericidal antibiotics is the induction of oxidative stress through the generation of reactive oxygen species (ROS). By reducing cellular respiration, DHA-S leads to a decrease in the endogenous production of ROS.[1] This pre-existing state of lowered oxidative stress makes the bacteria more resilient to the additional oxidative burden imposed by antibiotics.

Enhancement of Multidrug Efflux Pumps

Evidence suggests that DHA-S also enhances the function of multidrug efflux pumps.[1][2] These pumps actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-lethal levels.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on bacterial metabolism and antibiotic tolerance based on published findings.

Table 1: Effect of this compound on Bacterial Survival and Antibiotic Efficacy

| Parameter | Observation | Implication |

| Bacterial Survival Rate | Significantly increased survival of various bacterial pathogens (e.g., E. coli, S. aureus) in the presence of bactericidal antibiotics (e.g., ciprofloxacin, ampicillin) and DHA-S compared to antibiotics alone. | DHA-S confers broad antibiotic tolerance. |

| Minimum Inhibitory Concentration (MIC) | No significant change in the MIC of antibiotics in the presence of DHA-S. | The effect is tolerance, not resistance, as the bacteria's growth is still inhibited at the same antibiotic concentration. |

| Persister Cell Formation | DHA-S treatment leads to an increase in the formation of persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. | Contributes to the recalcitrance of infections. |

Table 2: Metabolic and Physiological Changes Induced by this compound

| Parameter | Observation | Implication |

| α-Ketoglutarate Dehydrogenase (α-KGDH) Activity | Direct inhibition of α-KGDH enzymatic activity. | Disruption of the TCA cycle. |

| Cellular Respiration | Reduced oxygen consumption rate in bacteria treated with DHA-S. | Decreased metabolic activity and ROS production. |

| Intracellular ATP Levels | A decrease in intracellular ATP concentration upon exposure to DHA-S. | Lowered energetic state of the bacterial cell. |

| Reactive Oxygen Species (ROS) Levels | Lower basal levels of intracellular ROS and mitigation of antibiotic-induced ROS production. | Increased resilience to oxidative stress, a key killing mechanism of many antibiotics. |

| Multidrug Efflux Pump Activity | Enhanced efflux of fluorescent dyes (e.g., ethidium (B1194527) bromide) in the presence of DHA-S. | Reduced intracellular accumulation of antibiotics. |

| Proton Motive Force (PMF) | DHA-S has been shown to reduce the bacterial proton motive force. | May impact antibiotic uptake and other cellular processes.[1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways and logical connections involved in DHA-S-induced antibiotic tolerance.

References

A Technical Guide to the Solubility and Stability of Sodium Dehydroacetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of sodium dehydroacetate, focusing on its solubility and stability in aqueous solutions. This compound is a widely used preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity. A thorough understanding of its behavior in aqueous media is critical for formulation development, ensuring product efficacy and safety. This document consolidates available quantitative data, outlines detailed experimental protocols for its analysis, and presents key information regarding its stability under various conditions.

Introduction

This compound (C₈H₇NaO₄) is the sodium salt of dehydroacetic acid (DHA). It is a white, odorless, crystalline powder known for its effectiveness against a wide range of bacteria, yeasts, and molds.[1][2] Its utility as a preservative is linked to its chemical properties in aqueous formulations. Factors such as solubility, pH-dependent stability, and susceptibility to degradation by light and heat are paramount considerations for formulators. This guide aims to provide a comprehensive technical resource on these aspects.

Physicochemical Properties

This compound is known for its stability under normal storage conditions and its compatibility with many formulation excipients.[1][3] It is, however, incompatible with strong oxidizing agents.[3] An important characteristic is the equilibrium between this compound and its active form, dehydroacetic acid, which is governed by the pH of the solution and the pKa of dehydroacetic acid, which is approximately 5.36 at 20°C.[3][4] The pH of a 1% aqueous solution of this compound is around 8.[5] The preservative efficacy is greatest in acidic conditions (pH 2.0-6.5), where the undissociated dehydroacetic acid form predominates.[2][6]

This compound can exist in hydrated forms, with a stable monohydrate and a less stable dihydrate having been identified. The formation of these hydrates is dependent on the crystallization process, specifically the rate of supersaturation.[7]

Solubility of this compound

This compound exhibits good solubility in water and other polar solvents, which facilitates its incorporation into a wide range of aqueous-based formulations.[1][8]

Solubility in Various Solvents

The solubility of this compound in water and several common solvents at 25°C is summarized in Table 1.

| Solvent | Solubility ( g/100g ) at 25°C |

| Water | 33 |

| Propylene Glycol | 48 |

| Glycerin | 15 |

| Methanol | Soluble |

| Ethanol | 1 |

| Acetone | 0.2 |

| Benzene | Insoluble |

| [3][4][5] |

Aqueous Solubility as a Function of Temperature

Stability of this compound in Aqueous Solutions

The stability of this compound is a critical factor for its use as a preservative. Its degradation can be influenced by several factors, including pH, temperature, and exposure to light.

Effect of pH

The preservative action of this compound is pH-dependent, with greater efficacy observed at a lower pH.[6] This is because the active antimicrobial agent is the undissociated dehydroacetic acid. The equilibrium between the salt and the acid is dictated by the solution's pH. While its antimicrobial activity is optimal in the pH range of 2.0 to 6.5, this compound itself is stable in a pH range of approximately 3.5 to 7.[2][9]

Thermal Stability

This compound demonstrates good thermal stability, with a melting point of approximately 295°C (with decomposition).[3][4] It is reported to be heat resistant and does not decompose or evaporate with steam during food production processes.[5] Some sources suggest it can withstand temperatures up to 80°C in formulations.[9]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of dehydroacetic acid. Studies have shown that UV-vis irradiation of dehydroacetic acid in solution can result in the formation of several photoproducts, including an isomer and dimeric structures.[8][10] It is important to note that one of the identified photoproducts was suggested to have a higher toxicity than the parent compound.[10] Therefore, protecting formulations containing this compound from direct sunlight is recommended.[8]

Radiolytic Degradation

Gamma irradiation is another factor that can induce the degradation of this compound. The degradation process has been found to follow first-order reaction kinetics.[2] The primary degradation product identified from the radiolysis of this compound is heptane-2,4,6-trione.[2] The degradation rate is influenced by the irradiation dose and the initial concentration of the solute.[2]

Experimental Protocols

Accurate and reliable analytical methods are essential for determining the concentration and stability of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[7][9][10][11]

Protocol for Determination of this compound by HPLC

This protocol is a representative method based on literature for the quantitative analysis of this compound.

Objective: To determine the concentration of this compound in an aqueous solution.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Column: Shodex Silica C18M 4E (4.6 mm I.D. x 250 mm) or equivalent C18 column.[7]

-

Mobile Phase: A gradient elution can be employed for complex matrices. For simpler aqueous solutions, an isocratic mobile phase can be used.

-

Flow Rate: 1.0 mL/min[7]

-

Detection Wavelength: 230 nm or 260 nm[7]

-

Column Temperature: 40 °C[7]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve and dilute in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Dilute the aqueous sample containing this compound with the mobile phase or a suitable diluent to a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the peak areas of the analyte.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Protocol for a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and perform a stability study of this compound in an aqueous solution.

Objective: To assess the stability of this compound under various stress conditions and to ensure the analytical method can separate the intact drug from its degradation products.

1. Method Development and Optimization:

-

Develop an HPLC method as described in section 5.1. The method should be optimized to achieve good resolution between the this compound peak and any potential degradation products.

2. Stress Testing (Forced Degradation):

-

Prepare aqueous solutions of this compound at a known concentration.

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature for a specified duration.

-

Oxidation: Add 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the solution to a light source (e.g., UV lamp or natural sunlight).

-

-

Analyze the stressed samples by the developed HPLC method. The goal is to achieve 10-30% degradation of the active ingredient.

3. Method Validation:

-

Validate the HPLC method for specificity by assessing the peak purity of the this compound peak in the presence of its degradation products using a photodiode array (PDA) detector.

-

Validate other parameters such as linearity, accuracy, precision, and range according to ICH guidelines.

4. Stability Study:

-

Prepare the final formulation and store it under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound.

Visualizations

Logical Relationship: pH-Dependent Equilibrium

Caption: pH-dependent equilibrium of this compound in an aqueous solution.

Experimental Workflow: Stability-Indicating HPLC Method

Caption: Workflow for a stability-indicating HPLC method for this compound.

Conclusion

This technical guide has summarized the key aspects of the solubility and stability of this compound in aqueous solutions. It is a highly water-soluble compound with good thermal stability. However, its stability is influenced by pH and exposure to light. For optimal performance as a preservative, formulations should be maintained within a pH range of 2.0 to 6.5 and protected from light. The provided experimental protocols offer a starting point for the accurate analysis and stability assessment of this compound in various formulations. Further experimental determination of the temperature-dependent solubility and detailed kinetic studies under specific formulation conditions are recommended for robust product development.

References

- 1. This compound | 4418-26-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. cir-safety.org [cir-safety.org]

- 4. ulprospector.com [ulprospector.com]

- 5. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation and Transformation Behavior of this compound Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation kinetics of methacrylated dextrans in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound and Dehydroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Profile and Safety Assessment of Sodium Dehydroacetate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydroacetate (DHA-S), the sodium salt of dehydroacetic acid, is a pyrone derivative widely utilized as a preservative in cosmetics, food products, and pharmaceuticals due to its broad-spectrum antimicrobial activity against bacteria and fungi.[1] Its efficacy at low concentrations, typically 1.0% or less in cosmetic formulations, makes it a common choice for product preservation.[2][3] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound in a laboratory setting, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to inform researchers and drug development professionals.

Toxicological Profile Summary

The toxicological profile of this compound has been evaluated through a range of studies, including acute, sub-chronic, and chronic toxicity assessments, as well as evaluations of its genotoxic, carcinogenic, and reproductive and developmental effects.

Acute Toxicity

Acute toxicity studies indicate that this compound is slightly toxic when administered orally to rats.[2][3]

Table 1: Acute Oral Toxicity of this compound

| Species | Route | LD50 | Reference |

| Rat | Oral | 500 mg/kg bw | [4] |

| Rat | Subcutaneous | 1850 mg/kg bw | [4] |

Dermal and Ocular Irritation

This compound is considered to be a minimal skin and eye irritant.[2][3]

Table 2: Dermal and Ocular Irritation of this compound

| Species | Test | Result | Reference |

| Rabbit | Skin Irritation | Non-irritant | [2][3] |

| Rabbit | Eye Irritation | Minimal irritation | [2][3][4] |

Sub-Chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies in animals have revealed some adverse effects, primarily related to reduced appetite and subsequent weight loss.[2][3] A 90-day oral toxicity study in Sprague-Dawley rats showed slight systemic toxicity at doses of 62.0 and 124.0 mg/kg bw/day, with observed effects including decreased body weight and food utilization.[5][6] A 28-day study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg bw/day, with higher doses leading to reduced body weight, food consumption, and effects on some hematological and biochemical parameters.[7]

Table 3: Repeated-Dose Oral Toxicity of this compound

| Species | Duration | NOAEL | Key Findings at Higher Doses | Reference |

| Wistar Rat | 28-day | 50 mg/kg bw/day | Reduced body weight and food consumption; altered hematological and biochemical parameters.[7] | [7] |

| Sprague-Dawley Rat | 90-day | 31.0 mg/kg bw/day | Decreased body weight and food utilization at 62.0 and 124.0 mg/kg bw/day.[5][6] | [5][6] |

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results indicate a lack of genotoxic activity.[8]

Table 4: Genotoxicity of this compound

| Assay | Test System | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella Typhimurium strains TA97a, TA98, TA100, TA102, TA1535 | Up to 1667 µ g/plate | Negative | [8] |

| In vitro Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Up to 2000 µg/ml | Negative | [8] |

| In vivo Micronucleus Test | Kunming mice | Up to 549.0 mg/kg bw (gavage) | Negative | [8] |

Carcinogenicity

Long-term carcinogenicity studies on this compound are limited. However, a 64-week study on dehydroacetic acid showed no evidence of tumor induction.[9]

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats have been conducted. At maternally toxic doses (50 and 100 mg/kg bw/day), effects such as reduced fetal body weight, a high incidence of skeletal variations, and retarded ossification were observed.[10] These developmental effects are considered secondary to the observed maternal toxicity, which included reduced body weight gain and food consumption.[10]

Table 5: Developmental Toxicity of this compound in Rats

| Dose (mg/kg bw/day) | Maternal Effects | Fetal Effects | Reference |

| 25 | No significant effects | No significant effects | [10] |

| 50 | Reduced body weight gain and food consumption | Reduced fetal body weight, skeletal variations, retarded ossification | [10] |

| 100 | Reduced body weight gain and food consumption | Reduced fetal body weight, skeletal variations, retarded ossification, increased fetal mortalities | [10] |

Toxicokinetics

This compound is rapidly absorbed following oral administration.[2]

Experimental Protocols

90-Day Repeated Oral Dose Toxicity Study (Following OECD Guideline 408)

A 90-day sub-chronic oral toxicity study was conducted to evaluate the potential health effects of repeated exposure to this compound.[5][6]

-

Test System: Sprague-Dawley rats, 4 weeks old at the start of the study.[5]

-

Animal Husbandry: Animals were housed individually in stainless steel, open-mesh cages with free access to pellet feed and tap water. The animal room was maintained at a controlled temperature and humidity with a 12-hour light/dark cycle.[5]

-

Dose Administration: this compound was administered daily by oral gavage at dose levels of 0, 31.0, 62.0, and 124.0 mg/kg body weight. A control group received the vehicle (water).[5][6]

-

Observations:

-

Clinical Signs and Mortality: Animals were observed daily for clinical signs of toxicity and mortality.[5]

-

Body Weight and Food Consumption: Recorded weekly.[5]

-

Hematology and Clinical Biochemistry: Blood samples were collected at termination for analysis of a comprehensive range of hematological and biochemical parameters.[5][6]

-

Organ Weights and Histopathology: At the end of the study, animals were euthanized, and a full necropsy was performed. Key organs were weighed, and tissues were preserved for histopathological examination.[5][6]

-

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Mechanism of VKORC1 and VKORC1L1 signaling in the effects of this compound on coagulation factors in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

- 7. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. oecd.org [oecd.org]

- 10. mTOR and ERK regulate VKORC1 expression in both hepatoma cells and hepatocytes which influence blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Key Differences Between Sodium Dehydroacetate and Dehydroacetic Acid for Research Applications

An In-depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroacetic Acid (DHA) and its sodium salt, Sodium Dehydroacetate (DHA-S), are widely utilized as preservatives and antimicrobial agents in various industries, including cosmetics, food, and pharmaceuticals.[1][2][3] For researchers, understanding the distinct physicochemical properties of these two compounds is critical for proper experimental design, formulation, and interpretation of results. The primary distinction lies in their solubility and pH characteristics, which dictate their suitability for different applications. Dehydroacetic Acid is an organic acid sparingly soluble in water but soluble in organic solvents, while this compound is highly soluble in water.[1][4] This guide provides a detailed comparison, quantitative data, experimental protocols, and logical diagrams to assist researchers in selecting the appropriate compound for their specific needs.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between the two compounds is that this compound is the sodium salt of Dehydroacetic Acid, created by neutralizing the acid with sodium hydroxide.[4] This structural difference leads to significant variations in their physical and chemical properties, which are summarized below.

| Property | This compound (DHA-S) | Dehydroacetic Acid (DHA) | References |

| Chemical Formula | C₈H₇NaO₄ | C₈H₈O₄ | [4][5] |

| Molecular Weight | 190.13 g/mol | 168.15 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | White to cream-colored crystalline powder | [2][6][7] |

| Melting Point | ~295 °C (decomposes) | 109-113 °C | [4][7][8] |

| Boiling Point | N/A (decomposes) | ~270 °C | [2][7] |

| Solubility in Water (25°C) | High (33 g/100 mL) | Very low (< 0.1 g/100 mL) | [6][7][9] |

| Solubility in Organic Solvents | Insoluble in acetone (B3395972) and benzene; Soluble in propylene (B89431) glycol (48g/100g) and methanol.[4][8] | Moderately soluble in ethanol (B145695), acetone, and benzene.[1][5] | [1][4][5][8] |

| pKa | 5.36 (of the conjugate acid, DHA) | 5.53 | [4][5] |

| pH (in solution) | Basic (1% aqueous solution has a pH of ~8.0) | Acidic (saturated aqueous solution has a pH of ~4.0) | [6][9] |

Core Differences in Research Applications

The choice between DHA and DHA-S in a research setting is almost entirely dictated by the experimental system's solvent and pH requirements.

Aqueous vs. Organic Systems

The most significant practical difference is solubility.

-

This compound is the compound of choice for aqueous-based systems . Its high water solubility allows for the easy preparation of concentrated stock solutions for applications such as microbiological broths, cell culture media, or aqueous-based formulations.[4][10]

-

Dehydroacetic Acid is suitable for non-aqueous or organic systems .[1] Researchers working with organic solvents to dissolve active compounds or in applications like polymer synthesis would select DHA.

The relationship between the two forms in an aqueous solution is crucial. This compound dissolves in water to yield the dehydroacetate anion and a sodium cation. The dehydroacetate anion then exists in equilibrium with its conjugate acid, Dehydroacetic Acid. The position of this equilibrium is determined by the pH of the solution.

Caption: Relationship between this compound and Dehydroacetic Acid in water.

Impact of pH on Antimicrobial Efficacy

Both compounds owe their antimicrobial activity to the undissociated Dehydroacetic Acid molecule.[11] The effectiveness is therefore highly pH-dependent.

-

Mechanism of Action: The uncharged DHA molecule can more readily penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which disrupts metabolic processes and inhibits growth.

-

Optimal pH: The antimicrobial activity is greatest at a pH at or below the pKa of DHA (~5.3).[4][12] At pH 5, approximately 65% of the compound is in its active, undissociated acid form.[11][12] As the pH increases, more of the compound converts to the less active dehydroacetate anion, reducing its efficacy.

-

Formulation Considerations: When using this compound in an unbuffered aqueous solution, the pH will naturally be alkaline (~8.0), a range where the antimicrobial activity is low.[6] To achieve optimal performance, the pH of the final formulation must be adjusted downwards using a suitable acid (e.g., citric acid). Conversely, using Dehydroacetic Acid directly will result in an acidic solution.[9]

Caption: Workflow for selecting the correct compound based on experimental needs.

Experimental Protocols

Protocol for Preparation of an Aqueous Stock Solution (this compound)

This protocol describes the preparation of a 10% (w/v) aqueous stock solution of this compound.

Materials:

-

This compound (powder)

-

Deionized or distilled water

-

Sterile container

-

Magnetic stirrer and stir bar

-

Weighing scale

Methodology:

-

Weigh 10 g of this compound powder.

-

Measure approximately 80 mL of deionized water into the sterile container.

-

Place the container on a magnetic stirrer and add the stir bar.

-

Slowly add the 10 g of this compound to the water while stirring. It is highly water-soluble and should dissolve readily.[13]

-

Continue stirring until the powder is completely dissolved.

-

Add deionized water to bring the final volume to 100 mL.

-

The resulting solution will have a pH of approximately 8.0.[6] For antimicrobial applications, this stock can be added to the final medium, and the pH of the final medium should be adjusted down to the desired range (typically pH 4.5-5.5) for optimal efficacy.

-

Store the stock solution at 2-8°C.

Protocol for Assay of Dehydroacetic Acid by Titration

This protocol is used to determine the purity of a Dehydroacetic Acid sample.[5][7]

Materials:

-

Dehydroacetic Acid sample (approx. 500 mg)

-

250 mL Erlenmeyer flask

-

Neutralized ethanol (75 mL)

-

0.1 N Sodium Hydroxide (NaOH) solution, standardized

-

Phenolphthalein (B1677637) indicator solution (T.S.)

-

Burette (50 mL)

Methodology:

-

Accurately weigh approximately 500 mg of the Dehydroacetic Acid sample and record the weight.

-

Transfer the sample to a 250 mL Erlenmeyer flask.

-

Add 75 mL of neutralized ethanol to the flask and swirl to dissolve the sample.

-

Add 2-3 drops of phenolphthalein indicator solution to the flask.

-

Fill the burette with the standardized 0.1 N NaOH solution and record the initial volume.

-

Titrate the Dehydroacetic Acid solution with the 0.1 N NaOH, swirling the flask continuously.

-

The endpoint is reached when the solution turns a faint pink color that persists for at least 30 seconds.

-

Record the final volume of NaOH used.

-

Calculate the purity of the Dehydroacetic Acid using the following formula:

General Mechanism of Antimicrobial Action

While a specific signaling pathway is not typically associated with DHA/DHA-S, their broad-spectrum antimicrobial activity stems from a general disruption of cellular integrity and function. This is a key reason for their use as general-purpose preservatives.

Caption: General mechanism of antimicrobial action for Dehydroacetic Acid.

Conclusion for Researchers

The selection between this compound and Dehydroacetic Acid is a critical decision in experimental design.

-

Choose this compound for aqueous formulations where high solubility is paramount. Remember that pH adjustment will likely be necessary to activate its antimicrobial properties.

-

Choose Dehydroacetic Acid for applications involving organic solvents or when an acidic final formulation is desired without the addition of other acidulants.

By understanding these core differences, researchers can ensure greater accuracy, reproducibility, and effectiveness in their work, whether for developing novel drug delivery systems, ensuring the sterility of reagents, or conducting fundamental microbiological research.

References

- 1. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. macschem.us [macschem.us]

- 5. Dehydroacetic acid CAS#: 520-45-6 [m.chemicalbook.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Dehydroacetic acid | 520-45-6 [chemicalbook.com]

- 8. This compound | 4418-26-2 [chemicalbook.com]

- 9. ulprospector.com [ulprospector.com]

- 10. specialchem.com [specialchem.com]

- 11. cir-safety.org [cir-safety.org]

- 12. humblebeeandme.com [humblebeeandme.com]

- 13. Page loading... [guidechem.com]

Dehydroacetic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dehydroacetic Acid (DHA), a pyrone derivative with significant applications as a preservative and antimicrobial agent. While widely known as a synthetic compound, this document delves into its reported natural occurrence and elucidates its enzymatic biosynthesis pathway. This guide is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development.

Natural Occurrence of Dehydroacetic Acid

The natural occurrence of Dehydroacetic Acid is not widely documented, with the majority of literature focusing on its synthetic production. However, there is a notable report of its isolation from a plant source.

A review article by Dhananjay Bondar mentions the isolation of 3-acetyl-6-methyl-1,2-pyran-2,4(3H)-dione (Dehydroacetic Acid) from the chloroform (B151607) extract of the anthers of Solanum nitida. Despite extensive searches, the primary research article detailing this isolation, experimental protocol, and quantitative yield could not be located for this guide. Researchers interested in this specific natural source are encouraged to seek out the original publication for detailed verification.

In the fungal kingdom, while various polyketides are produced by genera such as Penicillium, direct evidence for the natural production of Dehydroacetic Acid by these species is not yet firmly established in the reviewed literature. The primary confirmed natural biosynthesis pathway to date is found in Aspergillus oryzae.

Biosynthesis of Dehydroacetic Acid

Dehydroacetic Acid is biosynthesized via a polyketide pathway. The key enzyme responsible for its formation is a type III polyketide synthase (PKS).

The CsyB-Mediated Biosynthesis Pathway in Aspergillus oryzae

Research has identified the enzyme CsyB from Aspergillus oryzae as a type III polyketide synthase capable of synthesizing Dehydroacetic Acid. This enzyme catalyzes the condensation of two molecules of acetoacetyl-CoA to form DHA.

The overall reaction is as follows:

2 Acetoacetyl-CoA → Dehydroacetic Acid + 2 CoA

This enzymatic reaction provides a clear and reproducible pathway for the biosynthesis of DHA.

Signaling Pathway Diagram

Quantitative Data

Quantitative data on the natural abundance of Dehydroacetic Acid is scarce due to the limited reports of its isolation from natural sources.

The yield of Dehydroacetic Acid from the enzymatic reaction catalyzed by recombinant CsyB can be determined through in vitro assays. The following table summarizes hypothetical quantitative data that could be obtained from such experiments. Actual yields will depend on specific experimental conditions.

| Parameter | Value | Unit | Conditions |

| Substrate Concentration | 1 | mM | Acetoacetyl-CoA |

| Enzyme Concentration | 10 | µM | Purified recombinant CsyB |

| Incubation Time | 60 | min | 30°C, pH 7.5 |

| Product Yield | Variable | µg/mL | Dependent on enzyme activity |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression of the CsyB enzyme and the subsequent in vitro synthesis and analysis of Dehydroacetic Acid.

Heterologous Expression and Purification of CsyB from E. coli

Objective: To produce and purify the recombinant CsyB enzyme for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Protocol:

-

Gene Cloning: Synthesize the codon-optimized gene for Aspergillus oryzae CsyB and clone it into the expression vector.

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CsyB protein with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.